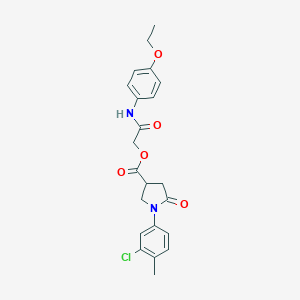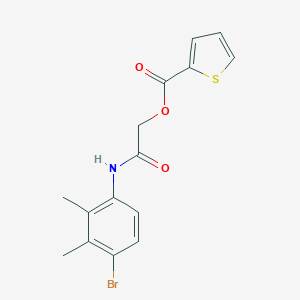![molecular formula C17H19NO3 B270986 N-(2,5-dimethylphenyl)-2-oxohexahydro-2H-3,5-methanocyclopenta[b]furan-7-carboxamide](/img/structure/B270986.png)
N-(2,5-dimethylphenyl)-2-oxohexahydro-2H-3,5-methanocyclopenta[b]furan-7-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2,5-dimethylphenyl)-2-oxohexahydro-2H-3,5-methanocyclopenta[b]furan-7-carboxamide, commonly known as DMF-7, is a chemical compound that has gained considerable attention in the scientific community due to its potential applications in various fields such as drug discovery, medicinal chemistry, and material science. DMF-7 is a cyclic amide that belongs to the class of fused bicyclic compounds, which possess diverse biological and chemical properties.
Mecanismo De Acción
The mechanism of action of DMF-7 is not fully understood, but it is believed to act by inhibiting various cellular processes such as DNA synthesis, cell division, and protein synthesis. DMF-7 has been shown to induce apoptosis, or programmed cell death, in cancer cells, which is a desirable characteristic for a potential anticancer drug.
Biochemical and Physiological Effects:
DMF-7 has been shown to have a low toxicity profile and does not exhibit significant adverse effects on normal cells. It has been reported to have a good pharmacokinetic profile, with high bioavailability and a long half-life. DMF-7 has been shown to cross the blood-brain barrier, which makes it a potential candidate for the treatment of neurological disorders.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of DMF-7 is its ease of synthesis and low toxicity profile, which makes it an attractive compound for use in laboratory experiments. However, one of the limitations of DMF-7 is its limited solubility in aqueous solutions, which can make it challenging to work with in certain experimental setups.
Direcciones Futuras
There are several future directions for the research and development of DMF-7. One potential area of research is the synthesis of analogs of DMF-7 with improved biological activity and solubility. Another area of research is the investigation of the mechanism of action of DMF-7 and its potential applications in the treatment of neurological disorders. Additionally, the use of DMF-7 as a building block for the synthesis of novel materials with unique properties is another potential avenue of research.
Métodos De Síntesis
The synthesis of DMF-7 involves the reaction of 2,5-dimethylphenyl isocyanate with 3,4-dihydro-2H-pyran in the presence of a catalyst such as trifluoroacetic acid. The reaction proceeds through a cascade of cyclization and rearrangement steps to yield DMF-7 as a white crystalline solid. The synthesis of DMF-7 is relatively straightforward and can be carried out on a large scale with high yields.
Aplicaciones Científicas De Investigación
DMF-7 has been extensively studied for its potential applications in drug discovery and medicinal chemistry. It has been reported to exhibit promising biological activities such as antibacterial, antifungal, and antitumor properties. DMF-7 has been shown to inhibit the growth of various cancer cell lines, including breast, prostate, and colon cancer. Additionally, it has been reported to possess potent antifungal activity against Candida albicans and Aspergillus niger.
Propiedades
Nombre del producto |
N-(2,5-dimethylphenyl)-2-oxohexahydro-2H-3,5-methanocyclopenta[b]furan-7-carboxamide |
|---|---|
Fórmula molecular |
C17H19NO3 |
Peso molecular |
285.34 g/mol |
Nombre IUPAC |
N-(2,5-dimethylphenyl)-5-oxo-4-oxatricyclo[4.2.1.03,7]nonane-9-carboxamide |
InChI |
InChI=1S/C17H19NO3/c1-8-3-4-9(2)12(5-8)18-16(19)14-10-6-11-13(7-10)21-17(20)15(11)14/h3-5,10-11,13-15H,6-7H2,1-2H3,(H,18,19) |
Clave InChI |
SCDLMWDDOYVWEE-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(C=C1)C)NC(=O)C2C3CC4C2C(=O)OC4C3 |
SMILES canónico |
CC1=CC(=C(C=C1)C)NC(=O)C2C3CC4C2C(=O)OC4C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-[4-(Ethoxycarbonyl)anilino]-2-oxoethyl 1-(4-methylphenyl)-5-oxo-3-pyrrolidinecarboxylate](/img/structure/B270903.png)


![2-{4-[(4-Methylbenzoyl)oxy]phenyl}-2-oxoethyl 1-cyclohexyl-5-oxo-3-pyrrolidinecarboxylate](/img/structure/B270907.png)
![2-{4-[(3-Methoxybenzoyl)oxy]phenyl}-2-oxoethyl 1-cyclohexyl-5-oxo-3-pyrrolidinecarboxylate](/img/structure/B270908.png)
![2-[4-(Benzoyloxy)phenyl]-2-oxoethyl 1-(2-ethylphenyl)-5-oxo-3-pyrrolidinecarboxylate](/img/structure/B270909.png)

![2-Oxo-2-[(1-phenylethyl)amino]ethyl 2-thiophenecarboxylate](/img/structure/B270911.png)
![2-Oxo-2-{4-[(2-thienylcarbonyl)oxy]phenyl}ethyl 1-(3-methoxyphenyl)-5-oxo-3-pyrrolidinecarboxylate](/img/structure/B270915.png)
![2-{4-[(3-Methoxybenzoyl)oxy]phenyl}-2-oxoethyl 5-oxo-1-phenyl-3-pyrrolidinecarboxylate](/img/structure/B270918.png)
![2-[4-(Benzoyloxy)phenyl]-2-oxoethyl 1-(4-methylphenyl)-5-oxo-3-pyrrolidinecarboxylate](/img/structure/B270919.png)
![2-(4-{[(3-Methoxyphenyl)carbonyl]oxy}phenyl)-2-oxoethyl 1-(4-methylphenyl)-5-oxopyrrolidine-3-carboxylate](/img/structure/B270921.png)
![2-Oxo-2-[4-(propoxycarbonyl)anilino]ethyl 2-furoate](/img/structure/B270924.png)
![2-oxo-2-{[3-(trifluoromethyl)phenyl]amino}ethyl 2-oxohexahydro-2H-3,5-methanocyclopenta[b]furan-7-carboxylate](/img/structure/B270926.png)